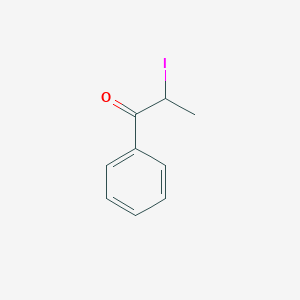
2-Iodo-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-phenylpropan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of propiophenone, where an iodine atom is substituted at the alpha position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1-phenylpropan-1-one can be synthesized through several methods. One common method involves the iodination of 1-phenylpropan-1-one using iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) under controlled conditions . The reaction typically proceeds as follows:
- Dissolve 1-phenylpropan-1-one in an appropriate solvent such as acetonitrile.
- Add iodine and TBHP to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of organohypervalent iodine reagents may be explored to avoid the drawbacks associated with traditional heavy metal oxidants .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-phenylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-iodo-1-phenylpropan-1-ol.
Oxidation: Formation of 2-iodo-1-phenylpropanoic acid or other oxidized products.
Scientific Research Applications
2-Iodo-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-1-phenylpropan-1-one depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-Iodo-1-phenylpropan-1-one can be compared with other similar compounds such as:
2-Bromo-1-phenylpropan-1-one: Similar reactivity but with bromine as the halogen.
2-Chloro-1-phenylpropan-1-one: Less reactive compared to the iodine derivative.
1-Phenyl-2-iodoethanone: A shorter carbon chain but similar reactivity due to the presence of iodine.
Properties
CAS No. |
6084-15-7 |
|---|---|
Molecular Formula |
C9H9IO |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
2-iodo-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9IO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VNLDDWAMUIGYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















